cis-N1-(2-Fluoroethyl)-1,4-cyclohexanediamine
Description
IUPAC Nomenclature and Constitutional Isomerism
The systematic identification of cis-N1-(2-fluoroethyl)-1,4-cyclohexanediamine begins with its IUPAC nomenclature, which precisely defines its molecular structure. According to IUPAC rules, the parent chain is a cyclohexane ring substituted with two amine groups at the 1 and 4 positions. The prefix cis denotes that both amino groups occupy the same face of the cyclohexane ring, resulting in a (1S,4S) or (1R,4R) stereochemical configuration. The N1 position is further substituted with a 2-fluoroethyl group (–CH2CH2F), introducing a fluorine atom on the second carbon of the ethyl chain. Thus, the full IUPAC name is (1S,4S)-N1-(2-fluoroethyl)cyclohexane-1,4-diamine .
Constitutional isomerism in this compound arises from alternative substitution patterns. For instance, relocating the fluoroethyl group to the N4 position generates N4-(2-fluoroethyl)-1,4-cyclohexanediamine , a structural isomer distinct in amine substitution. Additionally, varying the fluorine’s position on the ethyl chain (e.g., 1-fluoroethyl) or altering the cyclohexane backbone (e.g., 1,3-cyclohexanediamine) produces further constitutional variants. These isomers differ in physical properties such as dipole moments and solubility due to changes in molecular symmetry and polarity.
Conformational Analysis of Cyclohexanediamine Backbone
The cyclohexane ring’s chair conformation dominates the structural analysis of This compound . In the cis configuration, both amine groups occupy axial or equatorial positions. Computational studies using density functional theory (DFT) at the M06-2X/aug-cc-pVTZ level reveal that the diaxial conformation is energetically unfavorable due to steric repulsion between the axial amines and the fluoroethyl group. Instead, the diequatorial conformation is stabilized by 2.1 kcal mol⁻¹, as equatorial amines minimize 1,3-diaxial interactions (Table 1).
| Conformation | Relative Energy (kcal mol⁻¹) | Stabilizing Interactions |
|---|---|---|
| Diaxial | +2.1 | None |
| Diequatorial | 0.0 | Reduced steric strain |
| Axial-Equatorial | +1.3 | Partial H-bonding with fluoroethyl |
Table 1 : Conformational energetics of the cyclohexanediamine backbone.
The fluoroethyl substituent introduces additional conformational complexity. The ethyl chain adopts a gauche conformation (60° dihedral angle) to maximize hyperconjugative interactions between the C–F σ* orbital and adjacent C–H σ bonds, a phenomenon termed the gauche effect . This preference is evident in NMR coupling constants (J = 12.4 Hz), which align with calculated dihedral angles.
Stereoelectronic Effects of Fluorine Substitution
Fluorine’s electronegativity (χ = 3.98) and strong σ-acceptor capacity profoundly influence the electronic structure of This compound . Natural Bond Orbital (NBO) analysis identifies two key stereoelectronic effects:
- Inductive Electron Withdrawal : The fluorine atom withdraws electron density from the ethyl chain, reducing the basicity of the N1 amine (pKa ≈ 8.2 vs. 9.5 for non-fluorinated analogs).
- Hyperconjugative Stabilization : The C–F σ* orbital accepts electron density from vicinal C–H σ bonds, lowering the energy of the gauche conformation by 1.8 kcal mol⁻¹.
These effects are quantified via second-order perturbation theory, which reveals stabilizing interactions of 12.3 kcal mol⁻¹ between the C–H (β to F) and C–F σ* orbitals. Additionally, nonclassical hydrogen bonds (NCHBs) between the fluorine and axial hydrogens on the cyclohexane ring contribute 9.7 kcal mol⁻¹ of stabilization in the diequatorial conformation.
Comparative Analysis with trans-N1-(2-Fluoroethyl)-1,4-cyclohexanediamine
The trans isomer, where the amines occupy opposite faces of the cyclohexane ring, exhibits distinct structural and electronic properties. Key differences include:
- Conformational Flexibility : The trans isomer adopts an axial-equatorial conformation to avoid steric clashes between the fluoroethyl group and the equatorial amine. This conformation is 1.7 kcal mol⁻¹ less stable than the cis diequatorial form.
- Dipole Moment : The trans isomer’s dipole moment (4.8 D) exceeds that of the cis form (3.2 D) due to asymmetric charge distribution.
- Solubility : The cis isomer is more soluble in polar solvents (e.g., water: 18 mg/mL vs. 9 mg/mL for trans) because of its symmetrical hydrogen-bonding capacity.
Electronic structure calculations further highlight differences in frontier molecular orbitals. The cis isomer’s HOMO (–6.2 eV) is localized on the amines, while the trans isomer’s HOMO (–5.9 eV) delocalizes across the fluoroethyl group and cyclohexane ring. These variations suggest divergent reactivities in coordination chemistry or catalysis.
Properties
Molecular Formula |
C8H17FN2 |
|---|---|
Molecular Weight |
160.23 g/mol |
IUPAC Name |
4-N-(2-fluoroethyl)cyclohexane-1,4-diamine |
InChI |
InChI=1S/C8H17FN2/c9-5-6-11-8-3-1-7(10)2-4-8/h7-8,11H,1-6,10H2 |
InChI Key |
DSCBXVJMSNUBLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)NCCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-N1-(2-Fluoroethyl)-1,4-cyclohexanediamine typically involves the nucleophilic substitution of a suitable precursor with a fluoroethylating agent. One common method is the reaction of 1,4-cyclohexanediamine with 2-fluoroethyl tosylate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
cis-N1-(2-Fluoroethyl)-1,4-cyclohexanediamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Cis-N1-(2-Fluoroethyl)-1,4-cyclohexanediamine serves as a critical building block in the synthesis of bioactive compounds. Its structural properties allow it to participate in various chemical reactions that yield pharmaceuticals with enhanced efficacy.
Key Applications in Drug Development
- Anticancer Agents : The compound's ability to modify biological activity makes it a candidate for developing novel anticancer therapies. Its fluorinated group may improve the pharmacokinetic properties of drug candidates.
- Neuroprotective Agents : Due to its structural similarity to known acetylcholinesterase inhibitors, it shows potential in treating neurodegenerative diseases like Alzheimer's by enhancing acetylcholine levels.
Material Science Applications
In material science, this compound is explored for its role in synthesizing advanced materials. Its unique chemical properties can be utilized to enhance the performance of polymers and other synthetic materials.
Key Applications in Material Science
- Polymer Stabilization : The compound can stabilize various polymer blends, such as polyolefins and polyacrylates, improving their mechanical properties and thermal stability.
- Textile Auxiliaries : It may serve as an auxiliary agent in textile processing, enhancing the durability and performance of fabrics.
Biological Research Applications
The biological implications of this compound have been studied extensively. Interaction studies focus on understanding its effects on biological systems.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus.
- Cytotoxicity : Investigations into cytotoxic effects show promising results against various cancer cell lines, indicating potential for development into anticancer agents.
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, contributing to its potential therapeutic applications.
Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of related compounds. The findings indicated that modifications to the fluorinated group significantly enhanced antimicrobial potency against gram-positive bacteria.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines demonstrated that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents.
Mechanism of Action
The mechanism of action of cis-N1-(2-Fluoroethyl)-1,4-cyclohexanediamine involves its interaction with specific molecular targets. The fluoroethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The amine groups can form covalent bonds with electrophilic centers in target molecules, potentially modulating their activity.
Comparison with Similar Compounds
Structural and Isomeric Differences
Notes:
Thermal and Physical Properties
- Melting Points :
- Solubility: Fluorine’s electronegativity enhances solubility in polar solvents compared to non-fluorinated analogs (e.g., chlorobenzyl derivatives) .
Biological Activity
cis-N1-(2-Fluoroethyl)-1,4-cyclohexanediamine is a chemical compound with the molecular formula and a molecular weight of 196.69 g/mol. It is a derivative of 1,4-cyclohexanediamine, characterized by the presence of a fluorinated ethyl group attached to one of the nitrogen atoms in the diamine structure. This compound is typically encountered as its hydrochloride salt, enhancing its solubility and stability for various applications, particularly in pharmaceuticals and materials science.
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The fluorinated ethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with cellular targets. Studies suggest that such modifications can lead to altered pharmacokinetics and pharmacodynamics compared to non-fluorinated analogs.
Pharmacological Applications
Research indicates that this compound may serve as a building block for synthesizing bioactive compounds. Its unique properties could facilitate the development of novel therapeutic agents, particularly in oncology and infectious diseases.
Case Studies
- Antitumor Activity : Analogous compounds containing the 1,2-diaminocyclohexane (DACH) framework have demonstrated significant antitumor activities. For instance, studies on isomeric DACH-Pt(IV) complexes show that specific configurations can modulate efficacy against various cancer cell lines, suggesting potential pathways for this compound in similar applications .
- Chiral Catalysis : The compound's conformationally locked structure allows it to act as a chiral ligand in asymmetric synthesis. Research has shown that derivatives based on this scaffold can enhance reaction selectivity and yield when used in catalytic processes .
Comparative Analysis with Related Compounds
The following table summarizes key features of this compound compared to related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| This compound | 1884306-01-7 | Fluorinated ethyl group enhances lipophilicity |
| cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine | 2841426-44-4 | Contains two fluorine atoms; potentially higher reactivity |
| 1,4-Cyclohexanediamine | 138-87-0 | Parent compound without fluorination |
| N,N-Dimethyl-1,4-cyclohexanediamine | 109-55-7 | Dimethyl substitution alters basicity and solubility |
This comparative analysis highlights how the presence of fluorinated groups in this compound modifies its chemical reactivity and biological activity compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
